molecular formula C11H15FN2 B1447529 6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1506367-83-4

6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1447529
CAS No.: 1506367-83-4
M. Wt: 194.25 g/mol
InChI Key: ZNHFWPJEBLWQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-fluoroquinoxaline with propylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

7-fluoro-4-propyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-2-6-14-7-5-13-10-8-9(12)3-4-11(10)14/h3-4,8,13H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHFWPJEBLWQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506367-83-4
Record name 6-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
6-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.